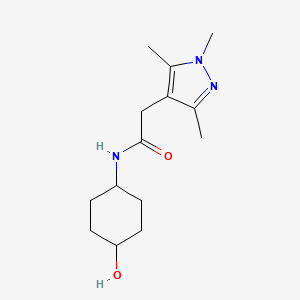
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide is a chemical compound with a complex structure that combines several functional groups, including a furan ring, a tetrahydroquinoline core, and a nitrobenzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps:
Formation of Tetrahydroquinoline Core: The synthesis begins with the preparation of the tetrahydroquinoline core through a Povarov reaction, where an aniline derivative, an aldehyde, and an olefin undergo a cycloaddition reaction.
Incorporation of Furan-2-carbonyl Group: The furan-2-carbonyl group is introduced via an acylation reaction, using furan-2-carbonyl chloride and a base such as triethylamine.
Formation of Nitrobenzamide Moiety: The final step involves the nitration of a benzamide precursor, followed by methoxylation to introduce the dimethoxy groups at the 4 and 5 positions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to maximize yield and minimize costs. This involves the use of catalytic systems to enhance reaction rates and the implementation of continuous flow processes to ensure efficiency and scalability.
化学反应分析
Types of Reactions
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative cleavage, particularly at the furan ring, leading to the formation of furanoquinoline derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in the formation of amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride are typical methods.
Substitution: Electrophilic reagents like bromine or sulfuric acid are employed under controlled conditions to introduce desired substituents.
Major Products Formed
Oxidation: Furanoquinoline derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted benzamides, depending on the nature of the electrophile used.
科学研究应用
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the development of new materials.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: It finds applications in the production of specialty chemicals and materials due to its unique structural features.
作用机制
The compound exerts its effects through several molecular targets and pathways:
Interaction with Enzymes: It can inhibit certain enzymes, affecting biochemical pathways.
Binding to Receptors: The compound may interact with specific receptors, altering cellular signaling pathways.
Modulation of Gene Expression: It can influence the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-methylbenzamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-chlorobenzamide
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-bromobenzamide
Uniqueness
What sets N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4,5-dimethoxy-2-nitrobenzamide apart is the presence of the nitro group, which imparts distinct electronic and steric properties. This affects the compound's reactivity and interactions, making it suitable for specific applications in research and industry.
This article touches on key aspects of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4,5-dimethoxy-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O7/c1-31-20-12-16(18(26(29)30)13-21(20)32-2)22(27)24-15-7-8-17-14(11-15)5-3-9-25(17)23(28)19-6-4-10-33-19/h4,6-8,10-13H,3,5,9H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIJUMXKYXOEGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2902126.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2902128.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2902129.png)



![Methyl 1-((3-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2902134.png)

![8-isobutyl-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902139.png)

![1-Benzyl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)urea](/img/structure/B2902145.png)
